![molecular formula C22H37O6P B3026028 2-Pentadecyl-6-(phosphonooxy)-benzoic acid CAS No. 2281761-58-6](/img/structure/B3026028.png)
2-Pentadecyl-6-(phosphonooxy)-benzoic acid
Overview
Description
The closest compounds I found are “2-Hydroxy-6-pentadecylbenzoic acid” and "2-pentadecyl-6-propan-2-yloxybenzoic acid propan-2-yl ester" . These compounds, like the one you’re asking about, are long-chain fatty acids with additional functional groups .
Chemical Reactions Analysis
Again, without specific information on “2-Pentadecyl-6-(phosphonooxy)-benzoic acid”, it’s challenging to provide a detailed chemical reactions analysis. Similar compounds would likely undergo reactions typical of carboxylic acids and phosphonic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Pentadecyl-6-(phosphonooxy)-benzoic acid” would likely be influenced by its long hydrocarbon chain, which would make it hydrophobic, and its carboxylic acid and phosphonic acid groups, which would make it capable of forming hydrogen bonds .Scientific Research Applications
Natural Sources and Derivatives
2-Pentadecyl-6-(phosphonooxy)-benzoic acid, while not directly studied, is structurally related to various ginkgolic acids isolated from Ginkgo biloba. These compounds, including 2-hydroxy-6-(12′-hydroxyheptadec-13′(E)-en-1-yl)benzoic acid and others, exhibit moderate inhibitory activity on lipid droplet accumulation in pre-adipocyte cell lines, suggesting potential applications in metabolic research and the treatment of lipid-related disorders (Deguchi et al., 2014).
Chemical Synthesis and Antiviral Activity
Compounds structurally related to 2-Pentadecyl-6-(phosphonooxy)-benzoic acid have been synthesized and shown to possess antiviral properties. Amide derivatives containing the alpha-aminophosphonate moiety derived from benzaldehydes, including those structurally similar to 2-Pentadecyl-6-(phosphonooxy)-benzoic acid, have demonstrated antiviral activities, highlighting the potential of such compounds in the development of new antiviral agents (Hu et al., 2008).
Isomerization and Synthesis of Natural Product Analogs
The isomerization of anacardic acid has led to the synthesis of compounds like (E)-2-hydroxy-6-(pentadec-1-enyl)benzoic acid, showcasing the chemical versatility of benzolic acid derivatives in producing natural product analogs with potential biological activities. These synthetic pathways might be applicable for 2-Pentadecyl-6-(phosphonooxy)-benzoic acid to generate novel compounds with medicinal value (Mgaya et al., 2015).
Food Science and Safety
In the broader context of benzoic acid derivatives, these compounds are prevalent in food as natural components or additives. Understanding the occurrence, metabolism, and potential health effects of such compounds, including 2-Pentadecyl-6-(phosphonooxy)-benzoic acid, is crucial for assessing food safety and regulatory standards (del Olmo et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-pentadecyl-6-phosphonooxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21(19)22(23)24)28-29(25,26)27/h15,17-18H,2-14,16H2,1H3,(H,23,24)(H2,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQCONCIBGFGAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OP(=O)(O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentadecyl-6-(phosphonooxy)-benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.